3-Isobutylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

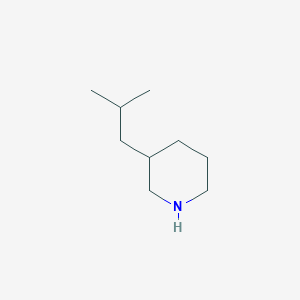

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDLRLBJRSTYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Isobutylpiperidine Derivatives

Reactivity Profiles of Substituted Piperidine (B6355638) Ring Systems

The reactivity of the piperidine ring is largely dominated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. The presence of substituents, such as the isobutyl group at the C-3 position, modulates this inherent reactivity.

Nucleophilic Substitution Reactions Involving Piperidine Moieties

The secondary amine of the 3-isobutylpiperidine ring is a potent nucleophile, readily participating in nucleophilic substitution reactions with a variety of electrophiles. This is a cornerstone of its synthetic utility, allowing for the straightforward introduction of diverse functional groups at the nitrogen atom.

A primary example is N-alkylation , where the piperidine nitrogen attacks an alkyl halide to form a tertiary amine. Similarly, N-acylation occurs when this compound reacts with acyl chlorides or acid anhydrides to yield corresponding amides. For instance, the reaction with benzoyl chloride would yield N-benzoyl-3-isobutylpiperidine. These reactions typically proceed via a standard nucleophilic acyl substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbonyl carbon.

The formation of carbamates is another significant nucleophilic substitution reaction. For example, isobutyl piperidine-3-ylcarbamate is synthesized by reacting 3-aminopiperidine with isobutyl chloroformate, where the amino group acts as the nucleophile. google.com This transformation highlights how piperidine derivatives can serve as scaffolds for constructing more elaborate structures.

The table below summarizes typical nucleophilic substitution reactions involving the piperidine nitrogen.

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Benzyl Bromide | N-Benzyl-3-isobutylpiperidine |

| N-Acylation | Acetyl Chloride | N-Acetyl-3-isobutylpiperidine |

| N-Arylation | Fluoronitrobenzene | N-(Nitrophenyl)-3-isobutylpiperidine |

| Carbamate (B1207046) Formation | Isobutyl Chloroformate | Isobutyl 1-(this compound)carbamate |

Oxidation-Reduction Processes within Isobutylpiperidine Derivatives

The this compound scaffold can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring or its substituents.

Oxidation: The piperidine ring can be subject to dehydrogenation to form the corresponding pyridine (B92270) derivative. This transformation typically requires a catalyst and elevated temperatures. For example, the catalytic dehydrogenation of piperidine to pyridine can be achieved using a copper, nickel, and chromium-activated silicon dioxide catalyst in the gas phase. google.com Applying similar conditions to this compound would be expected to yield 3-isobutylpyridine.

Oxidation can also occur regioselectively on the piperidine ring itself. Studies on 1-benzyl-3-substituted piperidines using mercuric acetate (B1210297) have shown that oxidation preferentially occurs at the C-6 position, leading to the formation of a 6-iminium ion. acs.org This intermediate can then be trapped by nucleophiles like cyanide. acs.org The regioselectivity is influenced by the nature of the N-substituent and the substituent at the C-3 position. acs.org

Reduction: While the piperidine ring is already saturated, reduction processes are crucial in the synthesis of this compound itself or its derivatives. A common synthetic route involves the catalytic hydrogenation of a corresponding substituted pyridine, such as 3-isobutylpyridine. This reaction typically employs catalysts like platinum, palladium, or nickel under a hydrogen atmosphere to reduce the aromatic pyridine ring to a saturated piperidine ring. nih.gov

Furthermore, amides derived from this compound can be reduced to the corresponding amines. The reduction of an amide, such as N-benzoyl-3-isobutylpiperidine, with a strong reducing agent like lithium aluminum hydride (LiAlH₄), reduces the carbonyl group of the amide to a methylene (B1212753) group, yielding an N-benzyl-3-isobutylpiperidine. libretexts.orgacs.org

Formation of Esters and Amides from Isobutylpiperidine-Containing Precursors

The this compound moiety can be a component of larger molecules that undergo ester and amide formation. The most common reaction is the formation of an amide bond by reacting the piperidine's secondary amine with a carboxylic acid. This reaction, often facilitated by a coupling agent (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive acyl chloride, is a fundamental transformation in medicinal chemistry and materials science. uantwerpen.benih.gov

For example, a three-component reaction involving a Δ¹-piperideine (an oxidized form of piperidine), a carboxylic acid, and an isocyanide can efficiently produce pipecolic amides (piperidine-2-carboxamides). uantwerpen.be While this specific example starts from a piperideine, it illustrates the facile formation of amide bonds at the piperidine core.

Ester formation typically involves a precursor containing both the this compound motif and a carboxylic acid or alcohol function elsewhere in the molecule. For instance, if a synthetic precursor contained a carboxylic acid group on a side chain attached to the piperidine ring, it could be esterified under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst) without affecting the piperidine ring itself, provided the amine is protected or the conditions are controlled to prevent side reactions.

Influence of the Isobutyl Substituent on Reaction Pathways

The isobutyl group at the C-3 position is not merely a passive spectator. Its size and electronic properties exert significant influence over the reactivity of the piperidine ring, affecting both the rate and the regioselectivity of chemical transformations.

Steric Effects on Regioselectivity in Chemical Transformations

The isobutyl group is sterically demanding. Its bulkiness can hinder the approach of reactants to the nitrogen atom and to the adjacent carbons (C-2 and C-4) of the piperidine ring.

This steric hindrance can affect the rate of nucleophilic attack at the nitrogen. Compared to unsubstituted piperidine, the reaction of this compound with a bulky electrophile may proceed more slowly.

More significantly, the isobutyl group plays a crucial role in directing the regioselectivity of reactions on the ring. In reactions involving the formation of an iminium ion intermediate, such as the mercuric acetate oxidation mentioned earlier, the position of the resulting double bond can be influenced by the steric bulk of substituents. acs.org For a C-3 substituent, oxidation often favors the less sterically hindered C-6 position. acs.org

In cases where an aziridinium (B1262131) intermediate is formed from a precursor, nucleophilic attack is highly sensitive to steric factors. The nucleophile will preferentially attack the less sterically hindered carbon atom to open the ring, a principle that dictates the final position of the substituent in the resulting piperidine ring. nih.govresearchgate.net

The following table provides a conceptual illustration of how the steric hindrance of the isobutyl group can influence reaction outcomes compared to an unsubstituted piperidine.

| Reaction Type | Reactant | Expected Outcome with Piperidine | Expected Outcome with this compound | Rationale |

| N-Acylation | Bulky Acyl Chloride | Fast reaction rate | Slower reaction rate | Steric hindrance at the nitrogen slows the approach of the electrophile. |

| Ring Functionalization | Electrophile targeting the ring | Mixture of products (C2, C3, C4) | Preferential attack at positions distal to the isobutyl group (e.g., C5, C6). | The isobutyl group blocks access to adjacent positions (C2, C4). |

Electronic Effects of the Isobutyl Group on Ring Reactivity

The isobutyl group is an alkyl group, which is electron-donating through an inductive effect (+I). This effect has a notable impact on the reactivity of the piperidine ring.

The +I effect of the isobutyl group increases the electron density on the atoms of the piperidine ring, including the nitrogen atom. This enhanced electron density makes the nitrogen atom more basic and a stronger nucleophile compared to unsubstituted piperidine. rsc.orgresearchgate.net Consequently, this compound is expected to be more reactive towards electrophiles in nucleophilic substitution reactions, assuming steric factors are not overriding.

Mechanistic Studies of Specific Reactions

The chemical reactivity of the this compound scaffold is fundamentally influenced by the nature of its substituents, the stereochemistry of the ring, and the reaction conditions employed. Mechanistic studies into specific reactions of its derivatives provide critical insights into the underlying principles governing their transformations. These investigations are crucial for the rational design of synthetic routes to complex, biologically active molecules where precise control over stereochemistry is paramount.

Investigation of Plausible Reaction Pathways in Diastereoselective Cyclizations

The stereoselective synthesis of 3-substituted piperidines, including those with an isobutyl group, is a significant area of research. znaturforsch.comresearchgate.net Diastereoselective cyclization reactions are a cornerstone of these syntheses, where the facial selectivity of bond formation is controlled to yield a specific stereoisomer. The mechanism of these cyclizations often involves the formation of a six-membered ring through various reaction types, including aza-Prins, radical, and Mannich reactions. nih.govclockss.org

One common strategy involves the cyclization of an acyclic precursor containing a nitrogen atom and a tethered reactive group. For instance, the aza-Prins cyclization of N-tosyl-3-butenylamine with various aldehydes, promoted by ferric chloride, yields N-tosyl-4-chloro-2-substituted piperidines with high diastereoselectivity. clockss.org Mechanistic proposals for this type of reaction suggest the initial formation of an E/Z-iminium ion intermediate after the aldehyde is activated by the Lewis acid. clockss.org The subsequent cyclization proceeds through a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric strain, thus dictating the final stereochemistry of the product. clockss.orgmdma.ch The diastereoselectivity is rationalized by these plausible reaction pathways. clockss.org

In the context of synthesizing 3,4-disubstituted piperidines, stereoselectivity can be introduced by reacting electrophiles with amide enolates of N-galactosyl-2-piperidones. znaturforsch.comresearchgate.net This method allows for the stereoselective introduction of substituents at the 3-position. znaturforsch.comresearchgate.net Similarly, radical cyclizations offer another pathway. For example, a radical cascade involving two successive cyclizations (5-exo-dig and 3-exo-trig) and subsequent cyclopropane (B1198618) cleavage can form the six-membered piperidine ring. nih.gov The cis-selectivity of the final hydrogen abstraction step is a key determinant of the product's stereochemistry. nih.gov

The Ugi three-component reaction (U-3CR) has also been employed for the highly diastereoselective synthesis of pipecolic amides from 4-substituted Δ1-piperideines. uantwerpen.be This reaction proceeds with high diastereoselectivity, yielding 2,4-trans configured products. uantwerpen.be The observed selectivity is attributed to the nucleophilic attack of the isocyanide on the protonated Δ1-piperideine intermediate. uantwerpen.be The attack is proposed to occur from the axial direction on a twist-boat conformation, leading directly to the more stable chair conformation of the product, thereby avoiding a higher energy intermediate. uantwerpen.be

Table 1: Diastereoselectivity in Piperidine Synthesis via Cyclization Reactions

| Reaction Type | Precursors | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Aza-Prins Cyclization | N-tosyl-3-butenylamine, Aldehydes | N-tosyl-4-chloro-2-substituted piperidines | High | clockss.org |

| Enolate Alkylation | N-galactosyl-2-piperidones, Electrophiles | 3,4-disubstituted piperidin-2-ones | High | znaturforsch.comresearchgate.net |

| Ugi Three-Component | 4-substituted Δ1-piperideines, Isocyanides, Carboxylic acids | 2,4-trans-pipecolic amides | >95:5 | uantwerpen.be |

| Cyclodehydration | Racemic δ-oxoacid derivatives, (R)-phenylglycinol | Bicyclic lactams | 4:1 | mdma.ch |

Analysis of Intermediate Structures and Transition States in Piperidine Synthesis

The stereochemical outcome of reactions involving piperidine derivatives is often determined by the relative energies of various transition states. Computational and experimental studies have shed light on these transient structures, providing a basis for understanding and predicting selectivity. nih.gov

In the synthesis of piperidines via cyclization, chair-like transition states are frequently invoked to explain the observed stereoselectivity. mdma.chru.nl For instance, in the cyclodehydration of δ-oxoacid derivatives with (R)-phenylglycinol, the formation of bicyclic lactams is rationalized through chair-like transition states where bulky substituents adopt an equatorial position to minimize A(1,3) strain. mdma.ch This preferential arrangement governs the diastereoselectivity of the cyclization. mdma.ch

Computational modeling using density functional theory (DFT) has been applied to study the alkylation of chiral enamines derived from 2,2,6-trialkylpiperidines. nih.gov These studies indicate that the stereoselectivity arises from a preferred conformation of the enamine and the piperidine ring, which places the C-6 alkyl group in an axial position. nih.gov Nucleophilic attack then occurs preferentially from the face opposite to this sterically demanding axial group. nih.gov The calculations show that transition states leading to the major product are several kJ/mol lower in energy than those leading to the minor product, which is in good agreement with experimental results. nih.gov For certain substrates, twist-boat transition states were also found to be significant contributors. nih.gov

The mechanism of the Mannich reaction for synthesizing 2,3-disubstituted piperidines has also been investigated. ru.nl The reaction between (+)-(S,S)-pseudoephedrine propionamide (B166681) and an N-PMP aldimine yields the anti-Mannich product with high diastereoselectivity. ru.nl This outcome is explained by the attack of a Z-enolate from its less-hindered face onto the imine. The transition state is proposed to be a rigid, pseudo-chair-like structure stabilized by lithium coordination, where the PMP-substituent of the imine occupies a pseudo-axial position. ru.nl

Table 2: Calculated Energy Differences in Transition States for Enamine Alkylation

| Reaction | Transition State Model | Relative Energy (ΔΔG‡, kJ/mol) | Predicted vs. Experimental e.r. | Reference |

| Ethyl Iodide Alkylation | anti-chair (major) vs anti-chair (minor) | 3.6 | 79:21 vs 88:12 | nih.gov |

| Allyl Bromide Alkylation | anti-chair (major) vs anti-chair (minor) | 5.7 | 91:9 vs 84:16 | nih.gov |

Stereochemistry and Chiral Applications in 3 Isobutylpiperidine Chemistry

Enantioselective Synthesis Strategies for Isobutylpiperidine Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed to achieve this for piperidine (B6355638) scaffolds, which can be broadly categorized into the use of chiral starting materials, the application of chiral auxiliaries, and diastereoselective synthesis approaches.

The "chiral pool" approach leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product. ru.nl This strategy is advantageous as it often involves well-established chemical transformations and readily available, inexpensive chiral precursors. For instance, amino acids, carbohydrates, and terpenes can serve as foundational building blocks for the synthesis of chiral piperidines. The inherent chirality of these starting materials is transferred through a series of reactions to establish the desired stereocenter in the 3-isobutylpiperidine scaffold. A key benefit of this method is the potential to synthesize both enantiomeric series by selecting the appropriate enantiomer of the starting material, such as using D- or L-amino acids to access either (R)- or (S)-3-isobutylpiperidine. ru.nl

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. ru.nl After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This method, known as relayed asymmetric induction, is a powerful tool for controlling stereochemistry. ru.nl

In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the facial selectivity of a key bond-forming reaction, such as an alkylation or a Michael addition. For example, the use of chiral oxazolidinones, famously developed by Evans, has been employed in the synthesis of various chiral compounds. researchgate.net In a similar vein, a chiral auxiliary derived from α-methylbenzylamine has been shown to induce stereoselectivity in the synthesis of chiral lactams, which are precursors to piperidines. researchgate.net The choice of the chiral auxiliary is critical, as its steric and electronic properties dictate the degree and sense of asymmetric induction. A notable advantage of this approach is the ability to synthesize both enantiomers of the target molecule by simply using the opposite enantiomer of the chiral auxiliary. ru.nl

| Chiral Auxiliary Type | Example | Application | Key Feature |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation | High diastereoselectivity |

| Amines | (R)- or (S)-α-methylbenzylamine | Asymmetric cyclization | Access to both enantiomers |

| Carbohydrates | D-arabinosylamine | Asymmetric Mannich reaction | Potential for opposite enantiomer synthesis |

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. This approach is widely used in the synthesis of substituted piperidines. nih.gov

One common strategy involves the diastereoselective reduction of a cyclic imine or enamine precursor. The existing stereocenter(s) in the molecule direct the approach of the reducing agent, resulting in the formation of a new stereocenter with a specific relative configuration. For example, the reduction of a 4-substituted-Δ¹-piperideine can proceed with high diastereoselectivity, favoring the formation of the trans-product due to the preferential axial attack of the nucleophile on the half-chair conformation of the protonated imine. uantwerpen.be

Another powerful diastereoselective method is the intramolecular cyclization of an acyclic precursor containing one or more stereocenters. mdpi.com The stereochemistry of the existing chiral centers influences the conformation of the transition state, leading to the formation of the cyclic product with a high degree of diastereoselectivity. mdpi.com For instance, the reductive cyclization of amino acetals derived from the nitro-Mannich reaction has been shown to be a diastereoselective method for preparing substituted piperidines. mdpi.com

Recent advancements have also explored photoredox-mediated epimerization as a tool to access the most stable diastereomer of a piperidine derivative with high selectivity. nih.gov This method allows for the conversion of a readily accessible but less stable diastereomer into the more thermodynamically favored isomer. nih.gov

| Diastereoselective Strategy | Key Transformation | Stereochemical Control | Example Application |

| Catalytic Hydrogenation | Reduction of substituted pyridines | Use of chiral catalysts | Synthesis of chiral fluoropiperidines dicp.ac.cn |

| Reductive Amination | Cyclization with chiral amines | Ring expansion of diformyl intermediates | Synthesis of tetrahydroisoquinolines and piperidines nih.gov |

| Intramolecular Cyclization | Hydride transfer/cyclization cascade | Chiral magnesium biphosphate catalyst | Double cyclization of 1,3-ene-dienes mdpi.com |

| Epimerization | Photoredox-mediated C-H activation | Access to the most stable diastereomer | Isomerization of di- to tetrasubstituted piperidines nih.gov |

Application of Chiral Auxiliaries in Asymmetric Transformations

Optical Resolution Methodologies for Isobutylpiperidine Compounds

Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. buchler-gmbh.com While enantioselective synthesis is often the preferred route, resolution remains a valuable and practical method, especially for large-scale production. buchler-gmbh.comnih.gov

One of the most established methods for optical resolution involves the formation of diastereomeric salts. buchler-gmbh.comlibretexts.org This technique relies on the reaction of a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent. libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility. libretexts.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. buchler-gmbh.com

For a racemic mixture of this compound, which is basic, a chiral acid such as mandelic acid or tartaric acid can be used as the resolving agent. google.com The reaction forms two diastereomeric salts: (R)-3-isobutylpiperidine-(R)-mandelate and (S)-3-isobutylpiperidine-(R)-mandelate. Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent. One diastereomer will preferentially crystallize, leaving the other in the mother liquor. After separation, the desired enantiomer of this compound can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. A patent describes the optical resolution of a piperidine-3-ylcarbamate compound using optically active mandelic acid, highlighting the industrial applicability of this method. google.com

| Resolving Agent | Type of Racemate | Separation Principle | Recovery Step |

| Chiral Acids (e.g., Mandelic Acid, Tartaric Acid) | Racemic Bases (e.g., this compound) | Fractional crystallization of diastereomeric salts | Basification to remove resolving agent |

| Chiral Bases (e.g., Brucine, Strychnine) | Racemic Acids | Fractional crystallization of diastereomeric salts | Acidification to remove resolving agent |

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, which are chiral catalysts, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov This results in the separation of the unreacted enantiomer from the product of the reacted enantiomer.

For the resolution of a racemic amine like this compound, lipases are commonly used enzymes. nih.gov The process often involves the enantioselective acylation of the amine. In the presence of an acyl donor, the lipase (B570770) will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form an amide, leaving the (S)-enantiomer unreacted. The resulting mixture of the unreacted amine and the amide can then be separated by standard chromatographic or extraction techniques. The acylated enantiomer can be subsequently deacylated to recover the pure enantiomer.

A study on the enzymatic kinetic resolution of piperidine atropisomers demonstrated the effectiveness of lipase-catalyzed acylation for separating enantiomers. nih.gov The use of lipase Toyobo LIP-300 and trifluoroethyl isobutyrate as the acylating agent resulted in the selective isobutyrylation of the (+)-enantiomer. nih.gov Similarly, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been achieved through enantioselective acylation catalyzed by lipases. mdpi.com These examples underscore the potential of enzymatic methods for the efficient chiral separation of piperidine derivatives.

| Enzyme Class | Reaction Type | Selective Transformation | Separation Method |

| Lipases | Acylation | Selective acylation of one enantiomer | Chromatography or Extraction |

| Proteases | Hydrolysis | Selective hydrolysis of one enantiomeric ester/amide | Chromatography or Extraction |

| Transaminases | Amination/Transamination | Asymmetric synthesis from a prochiral ketone | Not a resolution, but an asymmetric synthesis |

Processes for Obtaining High Optical Purity in Isobutylpiperidine Derivatives

Achieving high enantiomeric excess (e.e.) in piperidine derivatives is paramount for their application in stereospecific synthesis and as active pharmaceutical ingredients. Researchers have developed several robust strategies, including classical resolution, asymmetric synthesis, and biocatalysis, to obtain these compounds in high optical purity.

Classical Resolution via Diastereomeric Salt Formation A well-established method for separating enantiomers is classical resolution. This technique involves reacting a racemic mixture of a piperidine derivative with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. A common approach involves the protection of the amino group at the 3-position of a piperidine ring, for example as a carbamate (B1207046), followed by resolution with an optically active acid. google.comgoogle.com

For instance, racemic ethyl piperidine-3-ylcarbamate or t-butyl piperidine-3-ylcarbamate can be effectively resolved using an optically active form of mandelic acid. google.comgoogle.com The process involves contacting the racemic mixture with the resolving agent, allowing the less soluble diastereomeric salt to crystallize, and then separating it. google.com This method has been shown to yield piperidine derivatives with high optical purity, in some cases achieving an enantiomeric excess of 94.3% ee. google.com

Asymmetric Synthesis Asymmetric synthesis aims to create a specific stereoisomer directly from a prochiral or chiral starting material, often using a chiral catalyst or auxiliary. This approach avoids the loss of 50% of the material inherent in classical resolution.

Catalytic Asymmetric Reactions: Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool. For example, a cross-coupling approach using a Rh-catalyzed asymmetric reductive Heck reaction can produce enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) and sp²-hybridized boronic acids in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cn This three-step process involves the partial reduction of pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired 3-substituted piperidine. nih.govsnnu.edu.cn

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One such method is the α-alkylation of N-sulfinyl imidates, which can lead to chiral 3-substituted N-tert-butanesulfinylpiperidines after a subsequent reduction and cyclization sequence. researchgate.net

Biocatalysis: The use of enzymes offers a highly selective and sustainable route to enantiomerically pure compounds. Immobilized ω-transaminases have been used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to synthesize both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org This biocatalytic approach is advantageous as it can provide the target compound in a single step from a commercial substrate. beilstein-journals.org

Chiral Pool Synthesis This strategy utilizes readily available, enantiomerically pure natural products as starting materials. For example, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized via a multi-step route starting from the natural amino acid L-glutamic acid.

| Method | Description | Key Reagents/Catalysts | Typical Outcome |

| Classical Resolution | Separation of enantiomers via crystallization of diastereomeric salts. google.comgoogle.com | Optically active mandelic acid. google.comgoogle.com | High optical purity (e.g., >94% ee). google.com |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer. | Rhodium catalysts, chiral auxiliaries (N-sulfinyl imidates). nih.govsnnu.edu.cnresearchgate.net | High yield and excellent enantioselectivity. nih.govsnnu.edu.cn |

| Biocatalysis | Enzyme-mediated synthesis for high stereoselectivity. beilstein-journals.org | Immobilized ω-transaminases. beilstein-journals.org | High yield and enantiomeric excess (>99% ee). beilstein-journals.org |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. | L-glutamic acid. | Enantiomerically pure derivatives. |

Structural Analysis of Stereogenic Centers in Isobutylpiperidine

The unambiguous determination of the three-dimensional structure of chiral molecules is crucial. For isobutylpiperidine derivatives, which possess at least one stereogenic center, a combination of analytical techniques is employed to elucidate both the relative and absolute stereochemistry.

Determination of Relative and Absolute Stereochemistry of Chiral Isobutylpiperidine Compounds

Confirming the spatial arrangement of atoms at chiral centers is accomplished through several powerful analytical methods. These techniques are used to assign the configuration (e.g., R/S notation), confirm the relative orientation of substituents (e.g., cis/trans), and quantify the purity of a single stereoisomer.

X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a crystalline compound. pitt.edu It provides a precise three-dimensional map of the atomic positions within the crystal lattice, allowing for unambiguous assignment of stereochemistry. This technique has been used to confirm the expected 2,4-trans-configuration of certain pipecolic amides and the absolute configuration of stereocenters in complex spirooxindole derivatives. pitt.eduuantwerpen.be The relative stereochemistry of compounds like trans-N-tosyl-4-chloro-2-isobutylpiperidine has also been confirmed through X-ray crystallographic analysis. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for determining the relative stereochemistry of molecules in solution.

Coupling Constants (¹H NMR): The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, which can be used to infer the relative configuration of substituents on the piperidine ring (e.g., distinguishing between cis and trans isomers). uantwerpen.be

Nuclear Overhauser Effect (NOE): NOE experiments detect the transfer of nuclear spin polarization between protons that are close in space, regardless of whether they are connected by chemical bonds. This information is invaluable for assigning the configuration of newly introduced stereogenic centers. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is an essential analytical technique for separating enantiomers and determining the optical purity or enantiomeric excess (ee) of a chiral sample. nih.gov The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov For example, a Chiralpak AD-H column has been utilized for the estimation of enantiomeric impurities in piperidin-3-amine (B1201142) derivatives after pre-column derivatization to introduce a chromophore. nih.gov The resolution between the two enantiomer peaks is a measure of the separation's effectiveness. nih.gov

Optical Rotation Measurement of optical rotation is a classical technique used to characterize chiral compounds. While it does not typically provide the absolute configuration on its own, comparing the measured specific rotation of a synthesized compound to a known value from the literature for a specific enantiomer can be used to confirm its identity and configuration. nih.gov

| Analytical Technique | Primary Purpose | Information Provided |

| X-ray Crystallography | Determination of absolute stereochemistry in the solid state. pitt.eduuantwerpen.be | Unambiguous 3D structure, bond lengths, bond angles, absolute configuration (e.g., R/S). pitt.edu |

| NMR Spectroscopy | Determination of relative stereochemistry in solution. | Connectivity, relative configuration (cis/trans) via coupling constants, spatial proximity of atoms via NOE. uantwerpen.beresearchgate.net |

| Chiral HPLC | Separation of enantiomers and determination of optical purity. nih.gov | Enantiomeric excess (ee %), retention times for individual enantiomers. google.comnih.gov |

| Optical Rotation | Characterization of chiral compounds and confirmation of configuration against known standards. nih.gov | Magnitude and direction of rotation of plane-polarized light ([α]D). nih.gov |

Computational Chemistry and Molecular Modeling of 3 Isobutylpiperidine Structures

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-isobutylpiperidine. These methods allow for a detailed analysis of the molecule's geometry, conformational stability, and electronic landscape.

Density Functional Theory (DFT) has been widely applied to study various piperidine (B6355638) derivatives, offering valuable information on their molecular structure and stability. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov For instance, DFT calculations have been instrumental in determining the optimized geometries of substituted piperidones and other piperidine analogs. acs.orgnih.gov Studies on 3-alkyl-substituted piperidin-4-ones have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to confirm their chemical structures and analyze their molecular properties. researchgate.net While direct DFT studies specifically on this compound are not extensively documented in the cited literature, the principles from studies on related structures, such as 3-alkyl/3,5-dialkyl-2r,6c-di(naphthyl)piperidin-4-one picrates, can be applied. researchgate.net These studies confirm that the piperidine ring typically adopts a stable chair conformation. researchgate.net For this compound, it is expected that the isobutyl group would preferentially occupy an equatorial position to minimize steric hindrance.

DFT calculations on various piperidine derivatives have also been used to explore their stability and reactivity. researchgate.net For example, in a study on piperidinium (B107235) cations, DFT calculations at the B3LYP/6-311++G(2d,p) level with a PCM solvation model were used to investigate degradation pathways. researchgate.net Such approaches could be used to model the reactivity of this compound in different chemical environments.

A summary of representative bond lengths from DFT calculations on a related piperidine derivative is presented in Table 1.

| Bond | Bond Length (Å) - DFT | Bond Length (Å) - Experimental (XRD) |

| C2-C3 | 1.502 | 1.502 |

| C1-N35 | 1.463 | 1.462 |

| C6-C7 | 1.393 | 1.392 |

Table 1: Comparison of theoretical and experimental bond lengths for a piperidone derivative. Data from a study on (3Z,5Z)-1-((4-nitrophenyl)sulfonyl)-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one (NSTBP) and (3Z,5Z)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one (FSTBP). nih.gov

The conformational landscape of the piperidine ring is a central aspect of its chemistry. The piperidine ring typically exists in a chair conformation, which is more stable than the boat conformation. For substituted piperidines, the substituents can adopt either axial or equatorial positions, leading to different conformational isomers.

Computational studies on N-substituted piperidines have categorized them based on the substituent's positional preference: (a) exclusively equatorial, (b) no exceptional priority, and (c) planar or nearly planar nitrogen bond configuration. researchgate.net Alkyl substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions. researchgate.net Therefore, in this compound, the isobutyl group is expected to favor the equatorial position in the most stable chair conformation.

Molecular mechanics calculations using force fields like COSMIC have been successful in predicting the conformational free energies of 4-substituted piperidines and their protonated forms. nih.gov These studies have shown that for non-polar substituents, the conformational energies are similar to those of analogous cyclohexanes, while polar substituents can significantly alter the conformational equilibrium upon protonation due to electrostatic interactions. nih.gov Similar computational approaches would be valuable for quantifying the conformational preferences of this compound.

Quantum chemical calculations on 2,3-dimethylpiperidine (B1295095) have been used to determine the relative free energies of different conformers, which helps in understanding reaction selectivities. nih.gov These calculations, performed at the B3LYP/6-31G(d,p) level, show that the relative stability of conformers can significantly influence their reactivity. nih.gov

DFT calculations are also employed to determine the electronic properties and global reactivity parameters of piperidine derivatives. acs.orgnih.govmdpi.com These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and kinetic stability of a molecule. acs.orgnih.gov

Key reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on piperidone derivatives have shown that these parameters can be effectively calculated using the HOMO and LUMO energies obtained from DFT. acs.orgnih.gov For instance, a higher HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity. nih.gov The nucleophilic and electrophilic nature of different sites within the molecule can be visualized using the Molecular Electrostatic Potential (MEP) map. researchgate.netmdpi.com For a tetrahydrothienopyridine derivative, the nucleophilic site was identified at the nitrogen atom of the piperidine ring. mdpi.com

A representative table of calculated global reactivity parameters for a piperidone derivative is shown below.

| Parameter | Value (eV) |

| HOMO | -6.98 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.83 |

| Ionization Potential (I) | 6.98 |

| Electron Affinity (A) | 2.15 |

| Hardness (η) | 2.415 |

| Softness (S) | 0.414 |

| Electronegativity (χ) | 4.565 |

| Electrophilicity Index (ω) | 4.302 |

Table 2: Calculated global reactivity parameters for a representative piperidone derivative at the B3LYP/6-311G(d,p) level of theory. Data is illustrative based on findings for piperidone derivatives. acs.orgnih.gov

Conformational Analysis and Energy Minimization of Piperidine Ring Systems

Molecular Dynamics Simulations of Isobutylpiperidine Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with the environment over time. researchgate.netmdpi.com For piperidine derivatives, MD simulations can provide insights into conformational changes, interactions with biological macromolecules, and solvation effects. mdpi.comd-nb.infoscielo.brnih.govnih.gov

In studies of piperidine-based σ1 receptor ligands, MD simulations have been used to understand the different binding affinities by analyzing the interactions of the piperidine nitrogen and its substituents with the receptor's binding pocket. d-nb.info Similarly, MD simulations of piperidine alkaloids as acetylcholinesterase inhibitors have revealed that the more active compounds exhibit more favorable interactions with the target protein and a lower desolvation cost. scielo.br These simulations, often run for hundreds of nanoseconds, allow for the analysis of root-mean-square deviation (RMSD) to assess the stability of the system, as well as the study of hydrogen bonding and solvent accessible surface area. researchgate.netmdpi.com

While no specific MD simulation studies on this compound were found in the provided search results, the methodologies applied to other piperidine derivatives are directly applicable. Such simulations could elucidate the conformational flexibility of the isobutyl group and the piperidine ring in various solvents and its dynamic behavior when interacting with a biological target.

Molecular Docking Studies and Theoretical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscielo.brnih.govresearchgate.nettandfonline.comnih.gov This method is widely used in drug design to screen for potential inhibitors of biological targets.

Several studies have employed molecular docking to investigate the interaction of piperidine derivatives with various proteins. For example, piperidine alkaloids have been docked into the active site of Leishmania amazonensis arginase to understand their binding modes. researchgate.net These studies suggested that specific amino acid residues, such as Asn143, are crucial for the interaction. researchgate.net In another study, semi-synthetic piperidine alkaloids were docked into acetylcholinesterase, revealing that the more active compounds establish significant interactions with the peripheral anionic site and the catalytic triad (B1167595) of the enzyme. scielo.br

The binding affinity of bis-piperidine alkaloids with the GABA-A receptor has also been investigated using molecular docking, indicating their potential as anti-epilepsy agents. tandfonline.com The results of these docking studies are often quantified by a binding energy or docking score, which provides an estimate of the binding affinity. For instance, a study on N-benzyl-piperidine derivatives as cholinesterase inhibitors reported binding free energy estimations from computational docking and molecular dynamics. nih.gov

Although no specific molecular docking studies focused solely on this compound were identified, this compound could be readily modeled and docked into various protein targets to predict its potential biological activities.

Structure Prediction and Validation

The prediction and validation of molecular structures are fundamental aspects of computational chemistry. For this compound, the primary structural features to be predicted are the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These parameters can be accurately predicted using quantum mechanical methods like DFT. researchgate.net

The predicted structures can be validated by comparing the calculated data with experimental results, such as those from X-ray crystallography or NMR spectroscopy. For example, a study on 3-alkyl/3,5-dialkyl-2r,6c-di(naphthyl)piperidin-4-one picrates showed good agreement between DFT-calculated geometries and experimental data. researchgate.net Similarly, the comparison of computed and experimental NMR chemical shifts is a valuable tool for elucidating the structures of N-substituted piperidines and pyrrolidines.

In the absence of experimental data for this compound, its structure can be predicted with a high degree of confidence based on the well-established principles of piperidine ring conformation and the known steric and electronic effects of an isobutyl substituent. The predicted structure would serve as a crucial starting point for further computational investigations, such as MD simulations and molecular docking.

Application in Reaction Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms. These methods provide insights into the energetics and geometries of reactants, transition states, and products, which are often difficult or impossible to determine through experimental means alone. In the context of this compound, while specific computational studies on its reaction mechanisms are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on closely related piperidine derivatives. These studies showcase how computational approaches are used to unravel reaction pathways, predict stereoselectivity, and understand the influence of various factors on the reaction outcome.

A primary application of computational chemistry in this area is the use of Density Functional Theory (DFT) to map out the potential energy surface of a reaction. researchgate.netsmu.edunih.gov This allows for the identification of the most likely reaction pathway by comparing the activation energies of different possible routes. For instance, in the synthesis of substituted piperidines, multiple stereoisomers can be formed. Computational modeling can predict which isomer is energetically favored by calculating the energies of the different transition states leading to each product. researchgate.net

Elucidation of Reaction Pathways and Intermediates:

Computational studies can trace the entire course of a reaction, identifying key intermediates and transition states. For example, in reactions forming the piperidine ring, computational analysis can distinguish between concerted and stepwise mechanisms. mdpi.com By calculating the energies of the intermediates and transition states for each proposed pathway, researchers can determine the most plausible mechanism. This is often achieved by locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that these structures connect the reactants and products as expected. researchgate.netnih.gov

A general approach to investigating a reaction mechanism computationally involves the following steps:

Optimization of the geometries of reactants, products, and any proposed intermediates.

Location of the transition state structures connecting these minima on the potential energy surface.

Calculation of the vibrational frequencies to confirm that reactants, products, and intermediates are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Calculation of the activation energies and reaction energies to construct a detailed energy profile of the reaction.

Stereoselectivity and Regioselectivity:

The formation of this compound and its derivatives can involve the creation of new stereocenters. Computational modeling is a powerful tool for predicting and explaining the stereochemical outcome of such reactions. By comparing the activation energies of the diastereomeric transition states, it is possible to predict the major product of a stereoselective reaction. For example, in the synthesis of tetrahydropyridines, DFT calculations can be used to understand the diastereoselectivity of the reaction. acs.org Similarly, in the reduction of a precursor like 3-isobutylpyridine, computational methods could model the approach of the reducing agent to the substrate, explaining why one stereoisomer is formed preferentially. googleapis.comgoogle.com

Influence of Solvents and Catalysts:

The reaction environment, including the solvent and any catalysts, can significantly impact the reaction mechanism and outcome. Computational models can incorporate these effects to provide a more accurate picture of the reaction. Solvation effects are often modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. sciforum.net These models help to understand how the solvent stabilizes or destabilizes different species along the reaction pathway.

For catalyzed reactions, computational chemistry can elucidate the role of the catalyst. For instance, in a metal-catalyzed hydrogenation to produce this compound, DFT could be used to study the interaction of the substrate with the catalyst surface, the mechanism of hydrogen activation, and the steps involved in the reduction. osaka-u.ac.jp

Illustrative Computational Data for a Related Reaction:

| Species | Pathway A Relative Energy (kcal/mol) | Pathway B Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +18.7 |

| Intermediate | +5.2 | -2.5 |

| Transition State 2 | +15.8 | +12.1 |

| Products | -10.4 | -15.6 |

Structure Activity Relationship Sar Studies of 3 Isobutylpiperidine Derivatives Theoretical Frameworks

Theoretical Approaches to Structure-Activity Relationship Analysis

Theoretical SAR studies utilize computational methods to build models that correlate a molecule's structural features with its biological activity. These in silico approaches are essential for predicting the efficacy of novel compounds, optimizing lead structures, and gaining insight into drug-receptor interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for predicting the biological activity of chemical compounds. Both 2D and 3D-QSAR models are extensively applied to piperidine (B6355638) derivatives to forecast activities ranging from insecticidal properties to receptor antagonism. tandfonline.comnih.govscilit.com

Common computational models include:

Multiple Linear Regression (MLR): This method establishes a linear equation correlating biological activity with various calculated molecular descriptors. tandfonline.comnih.govijpsnonline.com In studies on piperidine derivatives, MLR has been used to create simple, interpretable models that can guide the initial design of new molecules. nih.govresearchgate.net

Machine Learning Approaches: More complex relationships can be modeled using machine learning techniques such as Support Vector Machines (SVM), Projection Pursuit Regression (PPR), and Artificial Neural Networks (ANN). tandfonline.comnih.govresearchgate.net These methods can handle non-linear data and often yield models with high predictive accuracy. For a set of 33 piperidine derivatives, models built with OLS-MLR and linear SVM showed strong determination coefficients (r²) greater than 0.85 for training sets and 0.80 for test sets. nih.govresearchgate.net

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a three-dimensional perspective. benthamdirect.comscientific.net These methods map the steric and electrostatic properties of a series of aligned molecules, generating contour maps that visualize regions where changes in shape or charge will likely enhance or diminish activity. nih.govacs.orgthieme-connect.com For a series of piperidine-based analogues of cocaine, CoMFA models achieved high predictive capability with leave-one-out cross-validated coefficients (q²) as high as 0.849. acs.org

The following table summarizes the statistical validation parameters for various QSAR models developed for piperidine derivatives, demonstrating their predictive power.

| Model Type | Application | r² (Coefficient of Determination) | q² (Cross-validated r²) | Reference |

| OLS-MLR | Toxicity of piperidines | > 0.85 | > 0.80 | nih.gov |

| Linear SVM | Toxicity of piperidines | > 0.85 | > 0.80 | nih.gov |

| CoMFA | Piperidine analogues at DAT | 0.997 | 0.828 | acs.org |

| CoMSIA | Akt inhibitors | 0.966 | 0.663 | benthamdirect.com |

| kNN-MFA | DNA-Gyrase-B inhibitors | - | 0.5707 | ijpsnonline.com |

Table 1: Examples of statistical parameters for QSAR models applied to piperidine derivatives.

Computational models correlate specific structural attributes with the fundamental molecular interactions that govern biological activity, such as hydrogen bonding, and steric and electrostatic interactions.

Steric and Electrostatic Fields (from CoMFA/CoMSIA): 3D-QSAR studies on piperidine analogues reveal that both steric bulk and electrostatic potential are critical for receptor binding. nih.govacs.org CoMFA contour maps can pinpoint where bulky substituents are favored (or disfavored) and where positive or negative electrostatic potential enhances binding affinity. For piperidine-based dopamine (B1211576) transporter (DAT) inhibitors, CoMFA models indicated that steric and electrostatic fields contributed significantly to binding, with contributions of 62.1% and 37.9%, respectively, in one model. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies on piperidine derivatives have been used to visualize binding modes and identify key interactions. researchgate.netdergipark.org.trnih.gov For instance, the hydrogen bonding of a carbonyl group in a benzamide-piperidine derivative with a tyrosine residue in the acetylcholinesterase active site was identified as a significant interaction. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Pharmacophore models for piperidine derivatives guide the design of new molecules that retain these crucial interaction features. nih.gov

Application of Computational Models for SAR Prediction

Influence of the Isobutyl Group on Molecular Properties Relevant to Interaction

The isobutyl group at the 3-position of the piperidine ring is not merely a passive substituent. Its size, branching, and lack of polarity directly modulate the physicochemical properties of the parent molecule, thereby influencing how it interacts with biological targets.

Lipophilicity (the ability of a compound to dissolve in fats, oils, and non-polar solvents) and permeability are critical pharmacokinetic properties. The isobutyl group, being a non-polar alkyl chain, significantly impacts these characteristics.

Increased Lipophilicity: The addition of an isobutyl group generally increases a molecule's lipophilicity. vulcanchem.com This is reflected in calculated parameters such as the logarithm of the partition coefficient (LogP). A higher LogP value typically correlates with increased ability to cross lipid cell membranes.

Membrane Permeability: While increased lipophilicity can enhance membrane permeability, there is an optimal range. In a study comparing a polar pyridyl-ethyl (Pye) side chain to a non-polar isobutyl control, the isobutyl group was used as a baseline for determining Lipophilic Permeability Efficiency (LPE), a metric that balances lipophilicity and permeability. escholarship.org The substitution of a more polar group for the isobutyl group can alter permeability, demonstrating the isobutyl group's role in establishing a compound's baseline permeability profile. escholarship.org

The following table presents theoretical physicochemical properties for 3-isobutylpiperidine compared to the unsubstituted piperidine, illustrating the influence of the isobutyl group.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Piperidine | C₅H₁₁N | 85.15 | 1.1 | 1 | 1 |

| This compound | C₉H₁₉N | 141.26 | 2.8 | 1 | 1 |

Table 2: Calculated physicochemical properties. XLogP3-AA is a computationally derived measure of lipophilicity.

The three-dimensional nature of a molecule is paramount to its ability to bind selectively to a biological target. The isobutyl group at the 3-position exerts a profound influence on the molecule's spatial and electronic characteristics.

Stereochemistry: Substitution at the 3-position of the piperidine ring introduces a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)-3-isobutylpiperidine and (S)-3-isobutylpiperidine. The specific stereochemistry is often crucial for biological activity, as the enantiomers will orient the isobutyl group differently in three-dimensional space, leading to distinct interactions with a chiral biological target. The introduction of chirality into piperidine scaffolds is a known strategy for enhancing biological activity and selectivity. researchgate.net

Electrostatic Surface Potential (ESP): The ESP map of a molecule visualizes its charge distribution. The isobutyl group, being a hydrocarbon chain, is electronically neutral and hydrophobic. Its presence creates a distinct non-polar region on the surface of the this compound molecule. This hydrophobic patch can be critical for binding to non-polar pockets in a protein target through van der Waals or hydrophobic interactions. This contrasts with the region around the piperidine nitrogen, which typically exhibits a more positive electrostatic potential and acts as a hydrogen bond acceptor site.

Impact on Theoretical Lipophilicity and Permeability Characteristics

Design Principles for Piperidine-Based Scaffolds

The piperidine ring is a versatile and highly valued scaffold in drug discovery. amazon.comencyclopedia.pub Theoretical and empirical SAR studies have led to several key design principles for optimizing piperidine-based compounds.

Vectorial Orientation of Substituents: The rigid, chair-like conformation of the piperidine ring allows it to act as a scaffold, projecting substituents in well-defined axial and equatorial orientations. This enables precise positioning of functional groups to optimize interactions with a biological target. researchgate.net

Modulation of Physicochemical Properties: The nitrogen atom of the piperidine ring provides a key handle for modulating properties. Its basicity can be tuned through substitution, which in turn affects solubility and the potential for ionic interactions. Introducing substituents, such as the isobutyl group, allows for fine-tuning of lipophilicity and membrane permeability. vulcanchem.comresearchgate.net

Introduction of Privileged Structural Motifs: The piperidine scaffold serves as a robust anchor for a variety of other chemical groups. Attaching different functionalities to the ring is a common strategy to improve potency, selectivity, and pharmacokinetic properties. encyclopedia.pubvulcanchem.com For example, the carboxylic acid functionality is often added to serve as a hydrogen bond donor and acceptor. vulcanchem.com

Exploitation of Chirality: As seen with this compound, introducing substituents can create chiral centers. Synthesizing and testing individual enantiomers is a critical design principle, as it can lead to compounds with improved potency, selectivity, and a better safety profile. researchgate.net

By applying these theoretical principles, medicinal chemists can more effectively navigate the complex chemical space of piperidine derivatives to design and develop novel molecules with desired therapeutic effects.

Versatility of Nitrogen-Containing Heterocycles in Molecular Design

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs featuring these structures. nih.govvulcanchem.comnih.gov The prevalence of these moieties, including the piperidine ring found in this compound, is attributed to their ability to form stable and functionally diverse molecules. vulcanchem.com The nitrogen atom within the heterocyclic ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.gov

The piperidine ring, a six-membered heterocycle, is a particularly common motif in pharmaceuticals due to its favorable physicochemical properties. mdpi.comjneonatalsurg.com It can adopt various low-energy conformations, such as the chair form, allowing its substituents to be precisely oriented in three-dimensional space to optimize binding with a receptor. vulcanchem.com This conformational flexibility, combined with the ability to introduce a wide array of substituents, makes piperidine and its derivatives, like this compound, highly versatile building blocks in the design of novel therapeutic agents. jneonatalsurg.com The integration of piperidine rings into molecular structures can also enhance pharmacokinetic properties, such as solubility and metabolic stability. jneonatalsurg.comprimescholars.com

Strategic Functional Group Arrangement and Derivatization for Modulating Interactions

The biological activity of a molecule is intrinsically linked to the specific arrangement of its functional groups. ontosight.ai These groups dictate the types of interactions a molecule can form with its biological target, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govdrugbank.com The strategic derivatization of a lead compound, such as this compound, is a cornerstone of medicinal chemistry, aimed at optimizing these interactions to enhance potency and selectivity. nih.gov

For instance, the isobutyl group at the 3-position of the piperidine ring in this compound provides a non-polar, hydrophobic moiety that can engage in van der Waals interactions within a receptor's binding pocket. The position and nature of this alkyl substituent are critical. In a study of κ-opioid receptor antagonists, the substitution of an isopropyl group with a slightly larger isobutyl group led to a significant increase in antagonist potency, highlighting the sensitivity of the receptor to the size and shape of the substituent. nih.gov

The following table illustrates how modifications to the piperidine scaffold can influence biological activity in a series of κ-opioid receptor antagonists.

| Compound | R Group on Piperidine Nitrogen | 3- and 4-Position on Piperidine | κ-Opioid Receptor Antagonist Potency (Ke in nM) |

| JDTic (3) | Complex side chain | trans-3,4-dimethyl | 0.02 |

| 4b | Complex side chain with L-valine | 4-methyl | 0.2 |

| 4c | Complex side chain with L-isoleucine (contains isobutyl moiety) | 4-methyl | 0.033 |

This data is derived from a study on JDTic analogs and demonstrates the impact of substituting an isopropyl group (in the L-valine side chain of 4b) with an isobutyl group (in the L-isoleucine side chain of 4c), resulting in a 6-fold increase in potency. nih.gov

Theoretical Considerations of Stereoselectivity in Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. vulcanchem.com Many biological targets, such as enzymes and receptors, are chiral and therefore interact differently with the enantiomers of a chiral drug molecule. nih.gov This phenomenon, known as stereoselectivity, means that one enantiomer may exhibit the desired therapeutic effect while the other may be less active, inactive, or even cause unwanted side effects. nih.gov

The classic "three-point attachment" model provides a fundamental framework for understanding chiral recognition. This model postulates that for a chiral molecule to be distinguished by a chiral receptor, a minimum of three points of interaction are required. If one enantiomer can successfully engage with three complementary sites on the receptor, its mirror image will not be able to achieve the same optimal fit.

In the context of this compound, the carbon at the 3-position is a stereocenter, meaning the compound can exist as two enantiomers, (R)-3-isobutylpiperidine and (S)-3-isobutylpiperidine. The specific spatial orientation of the isobutyl group relative to the piperidine ring will dictate how each enantiomer interacts with a chiral binding site.

Modern computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the theoretical investigation of these stereoselective interactions. These methods can predict the binding affinities of different stereoisomers and help rationalize observed differences in biological activity, guiding the synthesis of stereochemically pure and more effective therapeutic agents. The stereoselective synthesis of substituted piperidines is an active area of research, employing methods like iridium-catalyzed asymmetric hydrogenation to produce specific stereoisomers. mdpi.com

Applications of 3 Isobutylpiperidine As a Building Block in Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The chemical reactivity of 3-isobutylpiperidine, primarily centered on the secondary amine and the potential for functionalization on the ring, allows it to act as a precursor for a wide array of other heterocyclic compounds. Its utility is demonstrated in its role as a foundational structure and as a key intermediate in reactions that build molecular complexity.

The this compound framework serves as a fundamental core for generating diverse molecular architectures. The piperidine (B6355638) ring is a prevalent motif in numerous pharmaceuticals and natural products, and the ability to start with a pre-functionalized ring at the 3-position is synthetically advantageous. znaturforsch.comznaturforsch.com The isobutyl group provides a specific steric and electronic profile that can be crucial for the biological activity of the final compound.

Research has shown that 3-alkylpiperidines are key components in the synthesis of complex alkaloids. For example, the core structure of stenusine, a spreading alkaloid, can be synthesized from 3-isobutylpyridine, which is then hydrogenated to form the target piperidine derivative. researchgate.net This highlights how the this compound unit is a cornerstone upon which further complexity is built. Enantioselective syntheses have also been developed to access specific stereoisomers of 3-alkylpiperidines, which is critical for pharmaceutical applications. These methods often start from chiral precursors to yield enantiomerically pure 3-alkylpiperidines, which can then be further elaborated. arkat-usa.org The secondary amine of this compound is a key reaction handle, readily undergoing N-alkylation, N-acylation, or N-arylation to attach various substituents, thereby creating large libraries of derivative compounds from a single foundational block.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Piperidine derivatives are often employed as key intermediates in these reactions. nih.govrhhz.net While piperidine itself can sometimes act as a catalyst, its structural derivatives are more commonly incorporated as one of the primary components. nih.gov

A prominent example is the Ugi-type three-component reaction (U-3CR), which can utilize cyclic imines derived from substituted piperidines. uantwerpen.be In a typical sequence, a 3-substituted piperidine like this compound would first be oxidized to its corresponding Δ1-piperideine (a cyclic imine). This imine then serves as the electrophilic component in the U-3CR, reacting with an isocyanide and a carboxylic acid to produce highly functionalized pipecolic amides in a highly diastereoselective manner. uantwerpen.be This strategy allows for the rapid assembly of complex molecules with multiple points of diversity, stemming from the initial substituted piperidine intermediate.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product Class |

|---|---|---|---|---|

| Isocyanide (R¹-NC) | Carboxylic Acid (R²-COOH) | Substituted Piperidine | Δ¹-Piperideine | Pipecolic Amide |

Foundation for Diverse Piperidine-Based Chemical Structures

Role in the Construction of Complex Organic Scaffolds

In modern drug discovery, a "molecular scaffold" refers to a core structure of a molecule to which various functional groups can be attached. The scaffold provides a defined three-dimensional arrangement of these groups in chemical space. nih.gov this compound is an excellent example of an sp3-rich scaffold, moving away from the flat, two-dimensional structures of many traditional aromatic building blocks. researchgate.net

The inherent conformational rigidity of the piperidine ring combined with the stereochemistry at the 3-position makes this compound a valuable scaffold for presenting substituents in precise spatial orientations. Advanced synthetic strategies, such as organometallic enantiomeric scaffolding, utilize piperidine-based platforms to construct highly substituted derivatives with exceptional control over stereochemistry. nih.gov In these methods, a metal-complexed piperidine precursor acts as a general platform, allowing for the sequential and controlled introduction of various substituents at different positions on the ring. This systematic approach enables the construction of regio- and stereodivergent trisubstituted piperidines, which are precursors to complex natural products like indolizidine and quinolizidine (B1214090) alkaloids. nih.gov The use of this compound as a scaffold allows chemists to build molecules with significant structural complexity and three-dimensionality, which is often correlated with improved pharmacological properties.

Significance in Industrial Chemical Processes

Substituted piperidines are important intermediates in the industrial production of a wide range of chemical products, most notably active pharmaceutical ingredients (APIs). The isobutyl-piperidine structural motif is found in intermediates for important drugs. For instance, the compound 4-isobutyl-piperidine-2,6-dione, a close structural relative of a cyclized this compound derivative, is a key intermediate in the patented synthesis of Pregabalin, a widely used medication. google.comunifiedpatents.com The development of simple, high-yield, and cost-effective synthetic routes to such intermediates is a major focus of industrial process chemistry.

For industrial-scale production, efficiency, cost, and robustness are paramount. The most prevalent and efficient method for manufacturing substituted piperidines like this compound is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors. evitachem.commdpi.com This process typically involves the reduction of the aromatic pyridine ring using hydrogen gas under pressure in the presence of a metal catalyst.

| Catalyst | Typical Support | Common Substrate Class | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | Substituted Pyridines | High activity and common industrial use. | google.com, googleapis.com |

| Rhodium (Rh) | - | Fluorinated Pyridines | Effective for specific substrates under milder conditions. | mdpi.com |

| Platinum(IV) oxide (PtO₂) | - | Substituted Pyridines (in acid) | Effective for complete ring saturation. | uantwerpen.be |

| Ruthenium (Ru) | - | Activated Pyridines | Used in asymmetric hydrogenation for chiral products. | mdpi.com |

Q & A

Q. What are the established synthetic pathways for 3-Isobutylpiperidine, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Synthesis typically involves reductive amination of isobutyraldehyde with piperidine derivatives or alkylation of piperidine using isobutyl halides. To ensure reproducibility:

- Use anhydrous conditions to avoid side reactions.

- Monitor reaction progress via TLC or GC-MS.

- Purify via fractional distillation or recrystallization, and validate purity using melting point analysis and HPLC (>98% purity threshold) .

- Example Protocol :

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Piperidine, isobutyl bromide, K₂CO₃ | Alkylation | 60-70 |

| 2 | NaBH₄, MeOH | Reduction | 75-85 |

| 3 | Ethyl acetate/hexane | Recrystallization | 90-95 |

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include piperidine ring protons (δ 2.5–3.0 ppm) and isobutyl group protons (δ 0.9–1.2 ppm for CH₃; δ 1.6–1.8 ppm for CH₂) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 156.2 and fragmentation patterns (e.g., loss of isobutyl group at m/z 84).

- IR Spectroscopy : Confirm NH stretching (3300–3400 cm⁻¹) and C-N vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework :

Systematically review literature using databases like SciFinder or PubMed, filtering by assay type (e.g., IC₅₀ values in enzyme inhibition).

Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.

Validate findings via independent assays (e.g., dose-response curves in HEK293 cells) .

- Common Pitfalls : Variability in solvent (DMSO vs. aqueous buffers) or cell lines (HEK293 vs. CHO) may explain discrepancies .

Q. What strategies optimize enantioselective synthesis of this compound when chiral catalysts yield inconsistent results?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) under varying temperatures (0–40°C).

- Computational Modeling : Use DFT calculations to predict transition-state energies and enantiomeric excess (ee) .

- Case Study :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-BINAP/Pd | 75 | 60 |

| (S)-Salen/Co | 82 | 55 |

| No catalyst | 0 | 70 |

Q. How should researchers design a structure-activity relationship (SAR) study for this compound derivatives targeting neuropharmacological receptors?

- Methodological Answer :

- Stepwise Approach :

Synthesize analogs with modifications at the piperidine N-position or isobutyl chain.

Screen against GPCRs (e.g., dopamine D₂ receptors) via radioligand binding assays.

Corrogate steric/electronic properties (Hammett constants, logP) with activity using QSAR models .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal or in vitro models .

Guidance for Data Presentation

- Tables : Include detailed experimental parameters (e.g., solvent, temperature) to enable replication .

- References : Cite primary literature (e.g., J. Org. Chem.) over non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |